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Compound of Interest

Compound Name: 3-Bromoisoquinolin-1-amine
CAS No.: 40073-36-7
Cat. No.: B3009917
Get Quote
. J

Executive Summary & Pharmacophore Context

3-Bromoisoquinolin-1-amine (also known as 1-amino-3-bromoisoquinoline) is a critical
scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-
active agents.[1] Its value lies in its bifunctional reactivity:

e Cl-Amine: Serves as a hydrogen bond donor/acceptor or a handle for acylation/alkylation.[1]

o C3-Bromide: A highly specific site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) to extend the carbon skeleton without interfering with the benzene ring.

[1]

Accurate characterization is vital because regioisomers (e.g., 4-bromo analogs) possess
distinct electronic properties that can derail Structure-Activity Relationship (SAR) studies.[1]

Physical & Chemical Properties Matrix

Before advanced spectroscopy, the compound must meet these baseline physical
specifications to ensure isolation purity.
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Property Specification Notes
CAS Number 13130-79-5 Unique identifier.[1][3][4][5]
Molecular Formula
Monoisotopic mass (for
Molecular Weight 223.07 g/mol
)-[1]
Yellow to light brown crystalline  Darkening indicates oxidation
Appearance _ N
powder or trace impurities.[1]
Sharp range indicates high
] ] purity.[1] Broadening >2°C
Melting Point 143°C - 147°C
suggests solvent entrapment.
[1]
B DMSO, Methanol, Ethyl Limited solubility in non-polar
Solubility

Acetate

alkanes (Hexane).[1]

Synthesis & Purity Context

Understanding the synthesis origin helps anticipate specific impurities (e.g., unreacted starting

material or regioisomers).[1] The most robust route typically involves nucleophilic aromatic

substitution (

) on 1,3-dibromoisoquinoline.[1]
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Figure 1: Synthesis workflow highlighting the critical purification step required before
spectroscopic validation.

Spectroscopic Characterization Protocols
A. Mass Spectrometry (HRMS/LC-MS)

Mass spectrometry provides the primary confirmation of the halogen substitution pattern.[1]
 lonization Mode: Electrospray lonization (ESI+).[1]
o Diagnostic Feature: The Bromine Isotope Pattern.[1] Bromine exists as

(50.7%) and
(49.3%).[1]
o Expected Signals:

o : Two peaks of nearly equal intensity separated by 2 mass units.[1]

o m/z 223.0: Corresponds to
isotopologue.[1]
o m/z 225.0: Corresponds to

isotopologue.[1]

Technical Note: If the intensity ratio deviates significantly from 1:1 (e.g., 3:1), the sample is likely
contaminated with a non-brominated impurity or a chloro-derivative (which has a 3:1 isotope

ratio).[1]

B. Nuclear Magnetic Resonance (NMR)
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NMR is the definitive tool for structural elucidation.[1] The lack of a proton at C1 and C3,
combined with the presence of an isolated singlet at C4, confirms the substitution pattern.

H NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-

is preferred over
to clearly resolve the exchangeable

protons, which often broaden or disappear in chloroform.[1]

Shift (
Position Multiplicity Integration
» Ppm)

Assignment
Logic

Exchangeable
with

7.20-7.50 Broad Singlet 2H .[1] Chemical

shift varies with

concentration.[1]

Key Diagnostic.
Isolated proton.
H4 ~7.65 Singlet (s) 1H [1] No coupling
to H3 (Br) or H1
(Amine).[1]

Aromatic ring
) protons.[1]
H5, H6, H7 7.50-7.80 Multiplets 3H _
Overlapping

region.

Deshielded due

to "peri-effect”
H8 8.10 - 8.25 Doublet (d) 1H o

(proximity to the

ring Nitrogen).[1]
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C NMR (100 MHz, DMSO-

Look for the characteristic guanidine-like shift of C1 and the C-Br shift.[1]
e C1(

):

155.0 — 160.0 ppm (Most deshielded, adjacent to two nitrogens).[1]

« C3(

):
135.0 — 140.0 ppm.[1]

o C4:

110.0 — 115.0 ppm.[1]

Bridgehead Carbons: Two signals in the 120-140 ppm range.[1]

C. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the primary amine functionality.[1]
e Primary Amine (

): Two sharp bands in the high-frequency region.[1][6]

o Asymmetric Stretch: ~3450

[11[6]
o Symmetric Stretch: ~3300
[1]

« C=N/C=C (Ring): 1580 — 1620
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(Aromatic skeletal vibrations).[1]

e C-Br: 600-700

(Fingerprint region, often difficult to assign definitively without comparison).[1]

Structural Validation Logic

To ensure the sample is not the 4-bromo isomer (a common byproduct), use the following logic
flow during NMR analysis.

Acquire 1H NMR Spectrum

Check Region 7.5 - 7.8 ppm
Is there a sharp Singlet?

Yes: Singlet Present No: Doublet/Multiplet only

Conclusion: Conclusion:
Proton H4 is isolated. Proton H3 is present.
Br is likely at C3. Br is likely at C4.
(Correct Structure) (Incorrect Isomer)

Click to download full resolution via product page
Figure 2: Decision tree for distinguishing 3-bromo vs. 4-bromo isomers using Proton NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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